N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methoxyphenyl Group: The pyrazole ring is then alkylated with a 4-methoxybenzyl halide in the presence of a base such as potassium carbonate.
Formation of Phenoxyacetamide Moiety: The final step involves the reaction of the substituted pyrazole with 4-methylphenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and phenoxyacetamide groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- 4-Methoxyphenyl N-(2-Methoxy-5-Nitrophenyl)carbamate
- 2-(2-Methoxy-4-Methylphenoxy)-N-(4-Methoxyphenyl)acetamide
Uniqueness
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a pyrazole ring with methoxyphenyl and phenoxyacetamide groups. This unique structure provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-15-3-7-18(8-4-15)26-14-20(24)22-19-11-12-21-23(19)13-16-5-9-17(25-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
PNSQHCHHXBUHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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